molecular formula C10H9F3O B105438 3-(2-(Trifluoromethyl)phenyl)propanal CAS No. 376641-58-6

3-(2-(Trifluoromethyl)phenyl)propanal

Cat. No. B105438
M. Wt: 202.17 g/mol
InChI Key: ANZQTKJIALSFQK-UHFFFAOYSA-N
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Description

The compound 3-(2-(Trifluoromethyl)phenyl)propanal is a fluorinated organic molecule that is part of a broader class of compounds characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This structural motif is common in materials science, organic synthesis, and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of compounds related to 3-(2-(Trifluoromethyl)phenyl)propanal involves various strategies. For instance, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene using a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under optimized conditions . Similarly, 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine was prepared through the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane with 3-aminobenzotrifluoride and subsequent reduction of the nitro group . These methods demonstrate the versatility and reactivity of trifluoromethylphenyl-containing compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of related trifluoromethylphenyl compounds has been elucidated using various techniques. For example, the crystal structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was determined by single-crystal X-ray diffraction, revealing significant differences in Rh-P bond lengths due to the trans influence of adjacent oxygen atoms . Additionally, the structure of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid was confirmed to be a hydrogen-bonded dimer with different conformations for the carbonyl and hydroxyl O atoms in relation to the trifluoromethyl group .

Chemical Reactions Analysis

The reactivity of trifluoromethylphenyl compounds is highlighted by their participation in various chemical reactions. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the potential for bioconjugation and the synthesis of novel materials . Furthermore, the protolytic and complexation properties of 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives were studied, showing selective complexation with transition metals like Cu2+ .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds are influenced by the presence of the trifluoromethyl group. For instance, fluorinated polyimides derived from a diamine monomer containing a 3,5-bis(trifluoromethyl)phenyl group exhibited good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The steric and electronic stabilization provided by the 2,4,6-tris(trifluoromethyl)phenyl substituent is another example of how the trifluoromethyl group can enhance the stability of low-coordinated main-group derivatives .

Scientific Research Applications

Antitubercular Drug Design

Trifluoromethyl substituents are significant in antitubercular drug design due to their ability to enhance pharmacodynamic and pharmacokinetic properties. The incorporation of a trifluoromethyl group into antitubercular agents has been shown to improve their potency and drug-likeness. This substitution can lead to better lipophilicity and, consequently, improved drug efficacy and reduced side effects (Thomas, 1969).

Flavor Compounds in Foods

Branched aldehydes, including structures similar to "3-(2-(Trifluoromethyl)phenyl)propanal", play a crucial role in the flavor of many food products. Understanding the metabolic pathways for the production and breakdown of these compounds can help in controlling the formation of desired flavor profiles in both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).

Anticancer Agents

The structural versatility offered by the trifluoromethyl group, similar to those in cinnamic acid derivatives, has been exploited in designing anticancer agents. These compounds have shown potential in various studies, indicating the importance of trifluoromethyl groups in medicinal chemistry for developing novel anticancer therapies (De, Baltas, & Bedos-Belval, 2011).

Photoreactive Probes in Structural Biology

Compounds featuring trifluoromethyl groups are utilized in photoaffinity labeling for structural biology research. They serve as photoreactive probes to study biological membranes, protein interactions, and the organization of biological systems, offering a method to explore the structure and function of biomolecules in detail (Vodovozova, 2007).

Green Chemistry and Environmental Sustainability

The trifluoromethyl group's inclusion in molecules also extends to applications in green chemistry, where it contributes to the development of environmentally benign reaction processes. This includes fluoroalkylation reactions in aqueous media, highlighting the role of such substituents in enhancing the efficiency and sustainability of chemical reactions (Song et al., 2018).

Safety And Hazards

The safety information for “3-(2-(Trifluoromethyl)phenyl)propanal” includes hazard statements such as H302-H315-H319-H332-H335. Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The future directions for “3-(2-(Trifluoromethyl)phenyl)propanal” could involve more sustainable production methods, as suggested by a paper on the improved process for the synthesis of this compound .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZQTKJIALSFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625346
Record name 3-[2-(Trifluoromethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)phenyl)propanal

CAS RN

376641-58-6
Record name 3-[2-(Trifluoromethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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